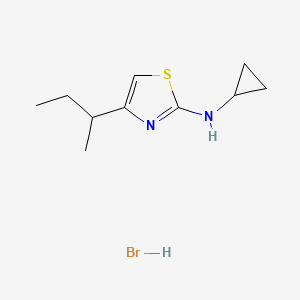

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide

Description

Properties

IUPAC Name |

4-butan-2-yl-N-cyclopropyl-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2S.BrH/c1-3-7(2)9-6-13-10(12-9)11-8-4-5-8;/h6-8H,3-5H2,1-2H3,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFYSFNXRZHDWTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CSC(=N1)NC2CC2.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with butan-2-one and cyclopropylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the process. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

Industry: It can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among analogous compounds include substituents on the thiazole ring and the nature of the amine group. These modifications influence physicochemical properties such as melting point, solubility, and molecular weight.

Table 1: Structural and Physicochemical Comparison

Observations :

- Aromatic vs. aliphatic substituents : Bulky aromatic groups (e.g., dihydroacenaphthylenyl in 3d) increase molecular weight and melting points compared to aliphatic substituents like butan-2-yl .

- Halogenation : Fluorine or chlorine substitution (e.g., TH-644) may enhance metabolic stability and binding affinity to hydrophobic targets .

- Hydrobromide salts : All listed compounds are hydrobromide salts, improving aqueous solubility for biological applications .

Crystallographic and Conformational Analysis

- Crystal packing : and show that substituents like chlorophenyl and methoxy groups influence molecular tilt angles (9.2–19.0°) and intermolecular interactions (C–H⋯π contacts) . The target compound’s butan-2-yl and cyclopropyl groups may adopt distinct conformations, affecting crystal packing and solubility.

Biological Activity

4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structure suggests it may have diverse biological effects, including antifungal and anticancer properties.

Chemical Structure

The compound can be structurally represented as follows:

Where:

- C : Carbon

- H : Hydrogen

- Br : Bromine

- N : Nitrogen

- S : Sulfur

Antifungal Properties

Research indicates that thiazole derivatives, including 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide, exhibit significant antifungal activity. A study highlighted that modifications in the thiazole ring can enhance the antifungal efficacy against various fungal strains. The mechanism of action is believed to involve the disruption of fungal cell wall synthesis and inhibition of key metabolic pathways .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the induction of apoptosis and interference with tubulin polymerization, which is critical for mitotic spindle formation during cell division .

Case Study 1: Antifungal Efficacy

In a controlled study, 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide was tested against Candida albicans and Aspergillus niger. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for Candida albicans, indicating potent antifungal activity. The compound was found to disrupt ergosterol biosynthesis, a vital component of fungal cell membranes .

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 32 |

| Aspergillus niger | 64 |

Case Study 2: Anticancer Activity

A study on the anticancer effects of this compound involved testing it against melanoma and prostate cancer cell lines. The results indicated that the compound reduced cell viability by over 70% at concentrations above 10 µM. Mechanistic studies revealed that it induces apoptosis through the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Melanoma | 10 |

| Prostate Cancer | 15 |

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is closely related to their structural features. Modifications at the 4-position of the thiazole ring have been shown to significantly influence both antifungal and anticancer activities. For instance, substituents such as butanoyl groups enhance lipophilicity, improving membrane penetration and biological efficacy .

Q & A

Q. What are the optimized synthetic routes for 4-(Butan-2-yl)-N-cyclopropyl-1,3-thiazol-2-amine hydrobromide?

Methodological Answer: A common approach involves refluxing thiosemicarbazide derivatives with acid chlorides (e.g., POCl₃) under controlled conditions. For example:

- React 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8–9) with ammonia to precipitate the product .

- Purification via recrystallization using DMSO/water (2:1) mixtures improves yield and purity. For cyclopropane-containing analogs, substituent compatibility (e.g., steric effects) must be tested via iterative reflux cycles .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C=N stretch at ~1621 cm⁻¹, N-H stretches at ~3550 cm⁻¹) .

- ¹H NMR : Confirm cyclopropane proton environments (e.g., δ 4.21 ppm for NH groups) and thiazole ring protons (δ 6.46–7.71 ppm for aryl-H) .

- Mass Spectrometry : Use FABMS to verify molecular ion peaks (e.g., m/z 466 for benzothiazole analogs) and fragmentation patterns .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

Methodological Answer:

- Solubility Screening : Test in DMSO, ethanol, or ACN/methanol mixtures (1:1) via gradient dilution, monitoring precipitation at 25°C and 37°C .

- Stability Profiling : Conduct accelerated degradation studies under UV light, varying pH (2–12), and high humidity. Use HPLC to track decomposition products over 72 hours .

Advanced Research Questions

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to predict substituent effects on electronic properties (e.g., HOMO-LUMO gaps). ICReDD’s framework integrates computational predictions with experimental validation, reducing trial-and-error cycles .

- Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Prioritize derivatives with high binding affinity scores for synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Meta-Analysis : Aggregate data from cytotoxicity assays (e.g., IC₅₀ values) and apply multivariate regression to identify confounding variables (e.g., cell line heterogeneity, solvent effects) .

- Dose-Response Refinement : Use fractional factorial design (FFD) to test concentration ranges (0.1–100 µM) and exposure times (24–72 hours), minimizing false negatives .

Q. How can reaction conditions be optimized for scalable synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Apply Box-Behnken or central composite designs to test variables (temperature, molar ratios, catalyst loading). For example, optimize POCl₃ stoichiometry (1–5 mol) and reflux duration (1–5 hours) to maximize yield .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and automate pH adjustment .

Q. What advanced analytical methods validate mechanistic hypotheses for its antitumor activity?

Methodological Answer:

- Metabolomics : Treat cancer cells with the compound (10 µM, 24 hours) and analyze via LC-MS/MS to identify dysregulated pathways (e.g., apoptosis markers like caspase-3) .

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., tubulin) to resolve binding modes at 1.8 Å resolution .

Q. How can stability challenges in formulation be addressed?

Methodological Answer:

- Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) and assess reconstitution efficiency in PBS .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to enhance plasma half-life. Characterize via dynamic light scattering (DLS) and in vitro release assays (pH 7.4 vs. 5.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.